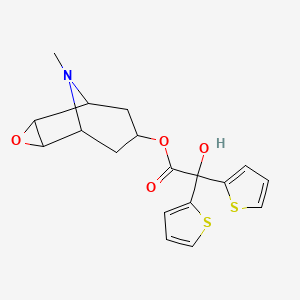

Scopine-2,2-dithienyl glycolate

Übersicht

Beschreibung

Scopine-2,2-dithienyl glycolate is a chemical compound that serves as an intermediate in the synthesis of Tiotropium bromide. Tiotropium bromide is a long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma. This compound is derived from the tropane alkaloid family and plays a crucial role in the pharmaceutical industry due to its application in respiratory treatments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Scopine-2,2-dithienyl glycolate involves the reaction of methyl di(2-thienyl)glycolate with scopine. This reaction is typically carried out using sodium metal or sodium methoxide in a melt . The process can be summarized as follows:

Reactants: Methyl di(2-thienyl)glycolate and scopine.

Reagents: Sodium metal or sodium methoxide.

Conditions: The reaction is conducted in a melt, ensuring the appropriate temperature and pressure conditions for optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for high yield and purity. The process involves the use of scopine salts, which are crucial for the preparative yield of the coupling reaction . The quaternization of this compound is then carried out in a mixture of acetonitrile and methylene chloride using methyl bromide as a quaternizing agent .

Analyse Chemischer Reaktionen

Types of Reactions

Scopine-2,2-dithienyl glycolate undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly during the quaternization process.

Oxidation and Reduction Reactions: While specific oxidation and reduction reactions for this compound are not extensively documented, it is likely that the compound can undergo such reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Methyl bromide is commonly used as a quaternizing agent in the presence of organic solvents like acetonitrile and methylene chloride.

Oxidation and Reduction Reactions:

Major Products Formed

The primary product formed from the reactions involving this compound is Tiotropium bromide, a key pharmaceutical compound used in respiratory treatments .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Intermediate in Tiotropium Bromide Synthesis

The primary application of scopine-2,2-dithienyl glycolate is as a precursor in the synthesis of tiotropium bromide. This compound undergoes a quaternization reaction with methyl bromide to form tiotropium bromide, which acts as a competitive antagonist at muscarinic acetylcholine receptors, leading to bronchodilation and relief from respiratory conditions. The synthesis pathway can be summarized as follows:

1.2 Role in Anticholinergic Drug Development

This compound is crucial in developing anticholinergic drugs due to its structural characteristics that enhance the pharmacological properties of the resulting compounds. Tiotropium bromide, derived from this intermediate, is widely used in clinical settings for its significant bronchodilator activity .

Catalytic Applications

2.1 Catalysis in Organic Reactions

Research indicates that this compound may serve as a catalyst in specific organic reactions. It has shown effectiveness in promoting the demethylation of compounds such as dimethylbenzene, which involves removing a methyl group from the molecule. While its catalytic efficiency compared to other established catalysts requires further investigation, its potential applications in organic synthesis are noteworthy.

Safety and Toxicological Considerations

3.1 Occupational Safety Concerns

Due to its role as an intermediate in tiotropium bromide production, this compound raises occupational safety concerns. Studies have documented cases of poisoning related to intermediates used in synthesizing tiotropium bromide, emphasizing the need for stringent safety measures during handling and production . The compound can be absorbed through the skin and may have severe toxic effects similar to those observed with other anticholinergic agents.

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, a comparative analysis with related compounds is provided below:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Tiotropium Bromide | Contains scopine moiety | Significant bronchodilator activity; clinically used |

| Scopolamine | Related alkaloid | Anticholinergic effects; used for motion sickness |

| Methyl di(2-thienyl)glycolate | Identical thienyl groups | Serves as a precursor for various derivatives |

This compound stands out due to its specific role as an intermediate while lacking direct biological activity itself. Its structural characteristics may enhance its catalytic properties compared to similar compounds.

Wirkmechanismus

Scopine-2,2-dithienyl glycolate exerts its effects primarily through its conversion to Tiotropium bromide, which acts on M3 muscarinic receptors located in the airways. This interaction leads to smooth muscle relaxation and bronchodilation, making it effective in managing respiratory conditions like COPD and asthma . The molecular targets and pathways involved include the inhibition of acetylcholine-induced bronchoconstriction, resulting in improved airflow and reduced respiratory symptoms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Scopolamine: Another tropane alkaloid with similar chemical structure and pharmacological properties.

Ipratropium Bromide: A short-acting bronchodilator used for similar indications but with a shorter duration of action compared to Tiotropium bromide.

Uniqueness

Scopine-2,2-dithienyl glycolate is unique due to its role as an intermediate in the synthesis of Tiotropium bromide, a long-acting bronchodilator. Its specific interaction with M3 muscarinic receptors and its long duration of action make it distinct from other similar compounds .

Eigenschaften

Molekularformel |

C18H19NO4S2 |

|---|---|

Molekulargewicht |

377.5 g/mol |

IUPAC-Name |

(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate |

InChI |

InChI=1S/C18H19NO4S2/c1-19-11-8-10(9-12(19)16-15(11)23-16)22-17(20)18(21,13-4-2-6-24-13)14-5-3-7-25-14/h2-7,10-12,15-16,21H,8-9H2,1H3 |

InChI-Schlüssel |

VPJFFOQGKSJBAY-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.